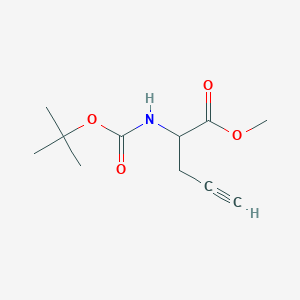

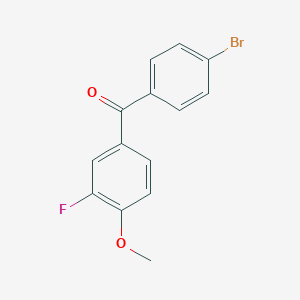

4-Bromo-3'-fluoro-4'-methoxybenzophenone

説明

4-Bromo-3'-fluoro-4'-methoxybenzophenone is a compound with potential applications in various fields due to its unique structural features. The presence of bromo, fluoro, and methoxy groups in the benzophenone backbone may influence its reactivity, chemical behavior, and physical properties.

Synthesis Analysis

The synthesis of related benzophenone derivatives involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. These methods yield compounds with high purity and specific functional group incorporations, demonstrating the versatility of synthetic approaches for such chemicals (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-3'-fluoro-4'-methoxybenzophenone has been analyzed using various spectroscopic methods, including IR, EIMS, FABMS, and NMR. These studies reveal the detailed arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and interaction with other molecules (Jielu Zhao et al., 2004).

Chemical Reactions and Properties

The presence of bromo, fluoro, and methoxy groups significantly influences the reactivity of benzophenone derivatives. These substituents can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The specific arrangement of these groups also impacts the compound's ability to act as a ligand in metal complex formations (H. Tanak, 2019).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as melting points, solubility, and crystalline structure, are influenced by the nature and position of substituents on the aromatic rings. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical behavior of 4-Bromo-3'-fluoro-4'-methoxybenzophenone, including its acidity, basicity, and reactivity towards other chemical reagents, is a key area of study. These properties are crucial for understanding how the compound interacts in chemical reactions and its potential applications in synthesis and industry (R. Katoch-Rouse & A. Horti, 2003).

科学的研究の応用

Synthesis and Material Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound related to the chemical structure of interest, highlighting its utility in manufacturing non-steroidal anti-inflammatory materials. The research outlines an efficient synthesis process that could potentially be applied to related compounds like 4-Bromo-3'-fluoro-4'-methoxybenzophenone, emphasizing the importance of such intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental and Safety Considerations : Another study reviews the occurrence of novel brominated flame retardants, including derivatives of brominated compounds, in various environments. This research is critical for understanding the environmental impact and safety concerns associated with the use of brominated compounds in manufacturing and their potential risks (Zuiderveen et al., 2020).

Analytical Methods for Antioxidant Activity : A comprehensive review on analytical methods used in determining antioxidant activity discusses the importance of phenolic compounds in various fields. This review could provide insights into methods for assessing the antioxidant properties of compounds like 4-Bromo-3'-fluoro-4'-methoxybenzophenone, potentially relevant in food science and pharmacology (Munteanu & Apetrei, 2021).

Safety And Hazards

特性

IUPAC Name |

(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUMLKAJACJMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373672 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

CAS RN |

161581-93-7 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)

![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)

![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)